An In-Depth Technical Guide to 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues to present a robust profile. It details a plausible synthetic pathway, predicted physicochemical and spectroscopic characteristics, and explores potential therapeutic applications based on the well-documented biological activities of the 1,2,4-triazole-3-thiol scaffold. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Scientific Rationale
The 1,2,4-triazole nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 3-position of the triazole ring often enhances these biological effects and provides a versatile handle for further chemical modification. Furthermore, the presence of a thiophene ring, a bioisostere of the phenyl group, can modulate the compound's pharmacokinetic and pharmacodynamic properties. The allyl group at the 4-position can also contribute to the molecule's overall bioactivity and lipophilicity. The convergence of these three structural motifs in 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS No. 187795-50-2) suggests a molecule with considerable therapeutic potential.
Molecular Structure and Physicochemical Properties
The chemical structure of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is characterized by a central 1,2,4-triazole ring substituted with an allyl group at the N4 position, a thien-2-yl group at the C5 position, and a thiol group at the C3 position. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often being predominant in the solid state. This tautomerism can be influenced by the solvent and pH.
Table 1: Predicted Physicochemical Properties of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
| Property | Predicted Value |
| Molecular Formula | C₉H₉N₃S₂ |
| Molecular Weight | 223.32 g/mol |
| CAS Number | 187795-50-2[1][2] |
| Appearance | White to off-white crystalline solid (inferred) |
| Melting Point | Expected in the range of 160-230 °C (based on analogues) |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF (inferred) |
Synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: A Step-by-Step Protocol
The synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol can be achieved through a well-established multi-step procedure starting from thiophene-2-carbohydrazide. The general strategy involves the formation of a thiosemicarbazide intermediate followed by cyclization in an alkaline medium. The following protocol is adapted from established methods for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[3][4][5]
Synthesis Pathway
Caption: Proposed synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol.
Experimental Protocol
Step 1: Synthesis of 1-(Thiophene-2-carbonyl)-4-allyl-thiosemicarbazide
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In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carbohydrazide (10 mmol) in absolute ethanol (50 mL).
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To this solution, add allyl isothiocyanate (10 mmol) dropwise with continuous stirring.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
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Suspend the 1-(thiophene-2-carbonyl)-4-allyl-thiosemicarbazide (8 mmol) obtained from the previous step in an aqueous solution of sodium hydroxide (2N, 40 mL).
-
Heat the mixture to reflux for 6-8 hours with constant stirring.[3]
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After reflux, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
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Acidify the clear filtrate with dilute hydrochloric acid (2N) to a pH of 5-6.
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The resulting precipitate is the desired product. Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and then dry.
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The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-dioxane mixture to afford the pure 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol.[3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| SH | ~13.5 - 14.0 | singlet (broad) | SH (thiol tautomer) |
| Thiophene-H | ~7.0 - 7.8 | multiplet | Aromatic protons |
| Allyl-CH | ~5.7 - 5.9 | multiplet | =CH- |
| Allyl-CH₂ (vinyl) | ~4.8 - 5.2 | multiplet | =CH₂ |
| Allyl-CH₂ (N-CH₂) | ~4.1 - 4.3 | doublet | N-CH₂- |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |
| C=S | ~168.0 | C3 (thione tautomer) | |
| C=N | ~150.0 | C5 | |
| Thiophene-C | ~125.0 - 135.0 | Aromatic carbons | |
| Allyl-CH | ~132.0 | =CH- | |
| Allyl-CH₂ (vinyl) | ~118.0 | =CH₂ | |
| Allyl-CH₂ (N-CH₂) | ~46.0 | N-CH₂- |
Causality behind spectral assignments: The broad singlet in the downfield region of the ¹H NMR spectrum is characteristic of the acidic thiol proton. The complex multiplets in the aromatic region are indicative of the three protons of the thien-2-yl group. The signals for the allyl group are expected in their characteristic regions, with the N-CH₂ protons appearing as a doublet due to coupling with the adjacent vinylic proton. In the ¹³C NMR spectrum, the chemical shift of the C3 carbon is highly dependent on the tautomeric form; a value around 168 ppm is indicative of the thione form.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands confirming the presence of key functional groups.
Table 3: Predicted IR Absorption Bands for 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretching (thione form) | 3100 - 3250 (broad) |
| C-H stretching (aromatic/vinylic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 2950 |
| S-H stretching (thiol form) | 2550 - 2600 (weak) |
| C=N stretching (triazole ring) | 1610 - 1630 |
| C=C stretching (allyl & thiophene) | 1500 - 1580 |
| C=S stretching (thione form) | 1250 - 1280 |
Rationale for IR band assignments: The presence of a broad band in the 3100-3250 cm⁻¹ region would suggest the N-H stretch of the thione tautomer. A weak band around 2550-2600 cm⁻¹ would indicate the S-H stretch of the thiol tautomer. The C=N and C=S stretching vibrations are characteristic of the triazole-thione core.
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound. For 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, the expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 223 or 224, respectively.
Potential Applications in Drug Development
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[8] While specific biological data for 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is not extensively published, its structural features suggest potential in several therapeutic areas.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal activities of 4,5-disubstituted-1,2,4-triazole-3-thiols.[4][5][9][10] The presence of the thiophene ring, which is a common motif in many antimicrobial agents, may enhance this activity. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Anticancer Activity
Derivatives of 1,2,4-triazole have been investigated for their anticancer properties, with some compounds showing significant cytotoxicity against various cancer cell lines. The thiol group can act as a coordinating ligand for metal ions, and such metal complexes have shown enhanced anticancer activity.
Anticonvulsant and Anti-inflammatory Activity
The 1,2,4-triazole nucleus is also a key component of several known anticonvulsant and anti-inflammatory drugs. The specific substitution pattern of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol warrants its investigation for potential activity in these areas.
Future Directions and Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol. The presented protocols and predicted data offer a solid starting point for researchers to practically synthesize and characterize this promising molecule. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are crucial next steps. The diverse pharmacological potential of the 1,2,4-triazole-3-thiol scaffold, combined with the unique structural features of this particular derivative, makes it a compelling candidate for further exploration in the quest for novel therapeutic agents.
References
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
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4-ALLYL-5-(5-METHYLTHIEN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL CAS#: 588680-35-7. ChemWhat. Available at: [Link]
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Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. Available at: [Link]
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